molecular formula C20H17N5O2S2 B11293748 N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11293748
M. Wt: 423.5 g/mol
InChI Key: BRAGUTOPLRSXFO-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a pteridinone derivative featuring a thiophen-2-ylmethyl substituent at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide’s nitrogen is substituted with a 3-methylphenyl group.

Key physicochemical properties (inferred from a closely related analog in ):

  • Molecular weight: ~437.54 g/mol
  • logP: 3.71 (moderate lipophilicity)
  • Polar surface area: ~69.47 Ų (indicative of moderate solubility)
  • Hydrogen bond donors/acceptors: 1/8 (suitable for target engagement)

Properties

Molecular Formula

C20H17N5O2S2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H17N5O2S2/c1-13-4-2-5-14(10-13)23-16(26)12-29-20-24-18-17(21-7-8-22-18)19(27)25(20)11-15-6-3-9-28-15/h2-10H,11-12H2,1H3,(H,23,26)

InChI Key

BRAGUTOPLRSXFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pteridine core, the introduction of the thiophene moiety, and the final coupling with the sulfanylacetamide group. Common reagents used in these reactions include thiophene-2-carbaldehyde, 3-methylphenylamine, and various catalysts and solvents to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pteridine moiety can be reduced to form dihydropteridines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pteridine moiety can yield dihydropteridines.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of compounds similar to N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, structural analogs have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% in some cases .
  • Anti-inflammatory Potential
    • Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. The ability to inhibit 5-LOX could position it as a candidate for treating inflammatory diseases .
  • Neuroprotective Effects
    • Some derivatives have been evaluated for their neuroprotective effects in models of neurodegenerative diseases. The presence of the pteridin moiety is believed to enhance the compound's ability to cross the blood-brain barrier, thus providing potential therapeutic benefits in conditions such as Alzheimer's disease.
  • Case Study 1: Anticancer Screening
    • A study conducted on various derivatives of similar compounds highlighted their effectiveness against multiple cancer cell lines. The compound exhibited a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response .
  • Case Study 2: Inhibition of 5-Lipoxygenase
    • In silico analysis demonstrated that the compound binds effectively to the active site of 5-lipoxygenase. This interaction was validated through molecular dynamics simulations, indicating potential for development as an anti-inflammatory drug .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Pteridinone vs. Quinazolinone Derivatives
  • Target compound: Pteridinone core with a thiophen-2-ylmethyl group.
  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Quinazolinone core with a phenyl group. The thiophen-2-ylmethyl group may improve electron-rich interactions compared to phenyl .
Thiophene vs. Benzyl Substituents
  • 2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide (): Key difference: 4-Methoxybenzyl vs. thiophen-2-ylmethyl.

Acetamide Substituent Variations

Aromatic vs. Aliphatic Groups
  • N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (): Activity: KI = 548.6 nM (hCA I inhibition).
Electron-Donating vs. Electron-Withdrawing Groups
  • N-(3,4-dimethylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide ():
    • Key difference : 3,4-Dimethylphenyl vs. 3-methylphenyl.
    • Impact : Additional methyl groups increase hydrophobicity (logP = 3.71) but may reduce solubility, highlighting a trade-off in drug-likeness .

Insights :

  • Aromatic substituents (e.g., phenyl) generally outperform aliphatic chains (e.g., benzyl) in enzyme inhibition .
  • Electron-withdrawing groups (e.g., fluorine) enhance potency compared to electron-donating groups (e.g., methyl) .

Common Routes for Thioacetamide Derivatives

  • Nucleophilic substitution: Reacting thiol-containing heterocycles (e.g., pteridinones) with chloroacetamides in ethanol or DMF, often with bases like sodium acetate ().
  • Yield optimization : The target compound’s synthesis may mirror ’s procedure (85% yield) but require tailored recrystallization solvents due to thiophene’s solubility profile .

Challenges in Thiophene Incorporation

  • Thiophene rings may necessitate protective-group strategies to prevent undesired side reactions during coupling steps ().

Computational and Crystallographic Insights

  • SHELXL/WinGX : Used for refining crystal structures of analogs (). The thiophen-2-ylmethyl group’s conformation likely influences packing efficiency and stability .
  • Hirshfeld surface analysis : Could reveal dominant intermolecular interactions (e.g., C–H···S contacts) in the target compound compared to phenyl-substituted analogs .

Biological Activity

N-(3-methylphenyl)-2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pteridine core with a thiophenylmethyl group and a 3-methylphenyl substituent. Its molecular formula is C21H19N5O2S2C_{21}H_{19}N_{5}O_{2}S_{2}, with a molecular weight of 437.5 g/mol. The unique structure contributes to its biological interactions.

Property Value
Molecular FormulaC21H19N5O2S2
Molecular Weight437.5 g/mol
IUPAC NameN-(3-methylphenyl)-2-[4-oxo-3-(thiophen-2-ylmethyl)pteridin-2-yl]sulfanylacetamide

Anticancer Properties

Recent studies have indicated that derivatives similar to this compound exhibit promising anticancer activities. For instance, compounds containing thiophene groups have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast carcinoma) and HepG2 (liver cancer) cells .

The structure–activity relationship (SAR) analysis suggests that modifications on the pteridine ring can enhance biological activity. Specifically, the introduction of electron-donating groups has been correlated with increased potency against cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding tyrosinase inhibition. Tyrosinase is crucial in melanin biosynthesis, and its inhibition can lead to applications in treating hyperpigmentation disorders. Studies show that related compounds exhibit IC50 values indicating effective inhibition compared to standard drugs like kojic acid .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Interaction : The compound likely interacts with specific enzymes involved in metabolic pathways, inhibiting their activity and thereby affecting cellular processes.
  • Receptor Binding : The structural features may allow binding to various receptors, influencing signal transduction pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways, which are essential for programmed cell death .

Case Studies

  • Tyrosinase Inhibition Study : A series of phenylamino quinazolinone derivatives were synthesized and tested for tyrosinase inhibition. The most potent compound exhibited an IC50 value significantly lower than that of kojic acid, highlighting the potential of thiophene-containing compounds in dermatological applications .
  • Cytotoxicity Assessment : In vitro studies showed that derivatives of the compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for anticancer drug development .

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